molecular formula C17H25NO4S B2620445 tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate CAS No. 676486-20-7

tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate

Cat. No.: B2620445
CAS No.: 676486-20-7
M. Wt: 339.45
InChI Key: RYDSTXBEPKOGLD-UHFFFAOYSA-N
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Description

tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate: is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a phenyl group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a suitable phenyl-substituted precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Beta-Lactamase Inhibition :
    • The compound serves as an intermediate in the synthesis of beta-lactamase inhibitors, which are crucial for overcoming antibiotic resistance. These inhibitors enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains by inhibiting the enzymes that degrade them .
  • Synthesis of 7-Oxo-Diazabicyclo Compounds :
    • It is utilized in the preparation of 7-oxo-1,6-diazabicyclo[3.2.1]octane derivatives, which have shown promise as therapeutic agents against various infections. The synthesis pathway involves the conversion of the compound through several steps to yield biologically active molecules .
  • Anticancer Research :
    • Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research is ongoing to explore its mechanism of action and efficacy against different cancer cell lines .

Synthetic Methodologies

  • Synthetic Routes :
    • The compound can be synthesized via various methods that involve nucleophilic additions and cyclization reactions. These synthetic routes are advantageous due to their high yields and efficiency, often exceeding 95% .
  • Versatility in Organic Synthesis :
    • As a building block, it enables the formation of complex organic molecules through reactions such as amide bond formation and sulfoxonium ylide cyclizations. This versatility makes it a valuable reagent in organic synthesis .

Case Study 1: Development of Beta-Lactamase Inhibitors

A study demonstrated the effectiveness of compounds derived from tert-butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate in inhibiting beta-lactamase enzymes. The synthesized inhibitors showed improved activity against resistant bacterial strains when combined with standard antibiotics, highlighting their potential clinical applications.

Case Study 2: Anticancer Activity Assessment

Research conducted on modified versions of this compound revealed promising results in inhibiting tumor growth in vitro. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting a pathway for further drug development targeting specific cancer types.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways and lead to specific biological effects .

Biological Activity

tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H22N2O3S
  • Molecular Weight: 298.41 g/mol

The structure features a tert-butyl group, a phenyl ring, and a sulfanylidene moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown efficacy against bacterial strains by inhibiting aminoacyl-tRNA synthetases, which are essential for protein synthesis in bacteria .
  • Antioxidant Properties: Compounds containing sulfanylidene groups often demonstrate antioxidant activity, potentially protecting cells from oxidative stress .
  • Enzyme Inhibition: The presence of the carbamate functional group suggests potential inhibition of specific enzymes involved in metabolic pathways.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of related compounds:

  • Antibacterial Activity:
    • A study on similar sulfanylidene compounds demonstrated significant antibacterial effects against Gram-positive bacteria, indicating that structural modifications can enhance activity .
  • Cytotoxicity Assays:
    • In vitro assays showed that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Pharmacokinetics and Bioavailability:
    • Research on pharmacokinetic profiles indicated that modifications in the alkyl chain length and functional groups significantly affect absorption and metabolism, impacting overall bioavailability .

Data Tables

Biological Activity Compound Effect Reference
AntimicrobialSulfanylidene DerivativeInhibition of bacterial growth
AntioxidantSimilar CompoundScavenging free radicals
CytotoxicityRelated CarbamateInduction of apoptosis in cancer cells

Properties

InChI

InChI=1S/C17H25NO4S/c1-17(2,3)22-16(20)18-14(15(19)12-23(4,5)21)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H-,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVYZMFNGVCKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=C[S+](=O)(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)/C(=C/[S+](=O)(C)C)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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